6-Bromopicolinic acid chloride
Overview
Description
6-Bromopicolinic acid chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .
Mode of Action
The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Biological Activity
6-Bromopicolinic acid chloride is a derivative of picolinic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 6-position of the picolinic acid structure, which enhances its reactivity and biological activity. The molecular formula is , and its molecular weight is approximately 220.46 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that brominated picolinates exhibit antimicrobial properties. The presence of the bromine atom may enhance interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
- Antifungal Properties : Similar to its antibacterial effects, compounds with brominated picolinate structures have shown antifungal activities, making them potential candidates for treating fungal infections.
- Anticancer Potential : Research indicates that derivatives of brominated picolinates may possess anticancer properties. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is under investigation.
Case Studies
- Photochemical Reactivity : A study demonstrated that the photolysis of 6-bromopicolinic acid was significantly enhanced in the presence of chloride ions, producing a high yield of 6-chloropicolinic acid. This reaction was characterized by the formation of radical species, indicating potential pathways for further biological interactions .
- Antiparasitic Activity : Research into structurally related compounds has shown that modifications in the picolinic acid structure can lead to significant changes in antiparasitic activity. For instance, derivatives with specific substituents exhibited improved efficacy against Plasmodium falciparum, highlighting the importance of structural optimization in drug design .
- Copper(II) Complexes : The synthesis of copper(II) complexes with 6-bromopicolinic acid has revealed interesting thermal and magnetic properties, which may correlate with their biological activities. These complexes are being studied for their potential use in various therapeutic applications .
Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Moderate | Under Investigation |
Ethyl 6-Acetamido-5-Bromopicolinate | High | High | Promising |
Methyl 6-Amino-5-Bromopicolinate | Low | Moderate | Low |
Properties
IUPAC Name |
6-bromopyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJUDOWYGUICSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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